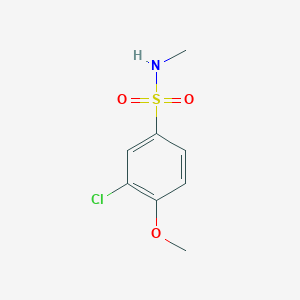

3-chloro-4-methoxy-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 . It is also known by its IUPAC name, 3-chloro-4-methoxy-N-methylbenzenesulfonamide .

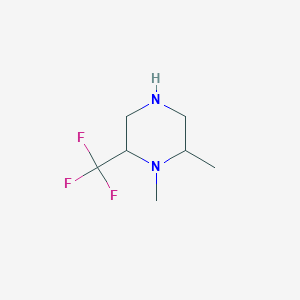

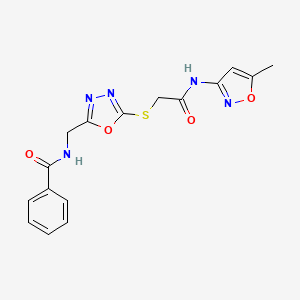

Molecular Structure Analysis

The molecular structure of 3-chloro-4-methoxy-N-methylbenzenesulfonamide consists of a benzene ring substituted with a chloro group at the 3rd position, a methoxy group at the 4th position, and a methylbenzenesulfonamide group .Aplicaciones Científicas De Investigación

Chlorinating Reagent for Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide serves as a structurally simple and reactive chlorinating agent, conveniently prepared in high yield. It has been utilized to chlorinate a wide range of organic substrates including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, achieving chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).

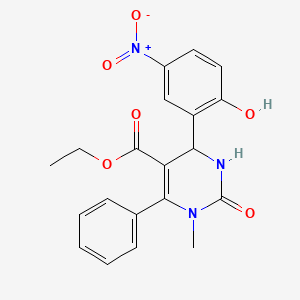

Antitumor Activity

Studies have evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds, including variants of N-methylbenzenesulfonamide, demonstrated significant anticancer activities through mechanisms such as disrupting tubulin polymerization and inducing cell cycle arrest (T. Owa et al., 2002).

Antifungal and Anti-HIV Activities

A series of novel sulfonamides bearing the 1,3,4-oxadiazole moiety, related to N-methylbenzenesulfonamide, have been synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (M. Zareef et al., 2007).

Material Science: Metallophthalocyanines Synthesis

N-methylbenzenesulfonamide derivatives have been utilized in the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines. These compounds exhibit unique electrochemical and spectroelectrochemical properties, indicating their potential for applications in material science and catalysis (H. Kantekin et al., 2015).

Mecanismo De Acción

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical can remove a hydrogen atom from the benzylic position, leading to various transformations .

Biochemical Pathways

The reactions at the benzylic position can lead to various transformations, potentially affecting multiple biochemical pathways .

Result of Action

The transformations resulting from reactions at the benzylic position could lead to various molecular and cellular effects .

Propiedades

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYLEXBBCVIISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)